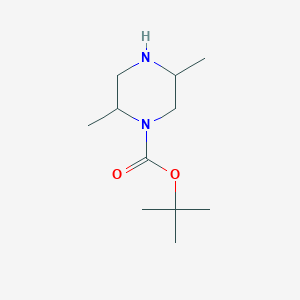

tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2,5-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZCVLUQTJRRAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627066 | |

| Record name | tert-Butyl 2,5-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643041-20-7 | |

| Record name | tert-Butyl 2,5-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate?

An In-depth Technical Guide to tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Abstract

This compound is a chiral heterocyclic compound of significant interest in modern organic synthesis and medicinal chemistry. As a bifunctional molecule, it features a nucleophilic secondary amine and a tert-butoxycarbonyl (Boc)-protected tertiary amine, providing a versatile platform for sequential chemical modifications. The presence of two stereocenters at the C2 and C5 positions makes it a valuable chiral building block for the enantioselective synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive overview of the nomenclature, stereoisomerism, physicochemical properties, reactivity, synthesis, and applications of this important synthetic intermediate, with a focus on the (2R,5S)- and (2S,5S)-isomers.

Nomenclature and Stereoisomerism

The core structure is a piperazine ring substituted with two methyl groups (at C2 and C5) and a tert-butoxycarbonyl (Boc) group on one of the ring nitrogens (N1). The relative orientation of the two methyl groups determines whether the molecule is a cis or trans isomer. The absolute stereochemistry is defined by the (R/S) configuration at each chiral center.

-

Trans-isomers: (2R,5S)- and (2S,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate.

-

Cis-isomers: (2S,5S)- and (2R,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate.

Due to their distinct three-dimensional arrangements, each stereoisomer possesses unique properties and is used to access different chiral targets. This guide will primarily focus on the well-documented (2R,5S) and (2S,5S) isomers as representative examples.

Caption: Synthetic workflow for (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate.

Step-by-Step Methodology:

-

N-Benzylation: L-alanine methyl ester hydrochloride is reacted with benzyl bromide to protect the amino group, yielding (S)-methyl 2-(benzylamino)propionate.

-

Diketopiperazine Formation: The benzylated amino ester undergoes spontaneous dimerization and cyclization upon heating to form the diketopiperazine intermediate.

-

Reduction to Piperazine: The amide carbonyls of the diketopiperazine are reduced to amines using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., THF). This step forms the piperazine ring, yielding (2R,5S)-1-benzyl-2,5-dimethylpiperazine.

-

Boc Protection: One of the two secondary amines is selectively protected by reacting the compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.

-

Debenzylation: The benzyl group is removed from the second nitrogen via catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source like H₂ gas or formic acid). This final step yields the target product, (2R,5S)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate. [3] Rationale: This sequence builds the chiral piperazine core from an inexpensive chiral pool starting material. The use of orthogonal protecting groups (benzyl and Boc) is a key strategy, allowing for their selective removal at different stages of a larger synthetic plan.

Applications in Research and Drug Development

The primary application of this compound is as a high-value intermediate in the synthesis of pharmaceuticals. [1]The piperazine motif is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.

-

Kinase Inhibitors: The scaffold is a key component in the synthesis of various kinase inhibitors, which are crucial in oncology and immunology research. Derivatives have been used to target p38α MAP kinase and JAK2/STAT3 signaling pathways. [2][4]* CNS Agents: The piperazine ring is common in drugs targeting the central nervous system. This building block has been employed in the synthesis of δ-opioid receptor ligands. [2]* Asymmetric Synthesis: Beyond being a building block, the chiral diamine structure can serve as a ligand for metal catalysts used in asymmetric synthesis, helping to control the stereochemical outcome of reactions. [1] The ability to introduce specific stereochemistry via this reagent is critical, as the biological activity of enantiomers can differ dramatically. [1]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

GHS Classification: The compound is generally classified with the GHS07 pictogram (exclamation mark). * Signal Word: Warning. [5] * Hazard Statements:

- H315: Causes skin irritation. [5][6] * H319: Causes serious eye irritation. [5][6] * H335: May cause respiratory irritation. [5]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles. [7][8] * Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. [7] * Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. [8][9]* Handling and Storage:

-

Avoid contact with skin, eyes, and clothing. [7][9] * Wash hands thoroughly after handling. [9] * Store in a tightly sealed container in a cool, dry, and well-ventilated place, often under an inert atmosphere to prevent degradation. [6]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the precise construction of complex, stereochemically defined molecules. Its combination of a protected amine, a reactive nucleophilic site, and fixed chirality makes it an indispensable building block in the development of novel therapeutics and other advanced materials. Understanding its properties, reactivity, and handling is essential for any researcher aiming to leverage its synthetic potential.

References

-

TERT-BUTYL(2R,5S)-2,5-DIMETHYLPIPERAZINE-1-CARBOXYLATE. (2024). ChemBK. Retrieved December 12, 2025, from [Link]

-

tert-Butyl 2,2-dimethylpiperazine-1-carboxylate, CAS No. 674792-07-5. (n.d.). iChemical. Retrieved December 12, 2025, from [Link]

-

tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate. (n.d.). PubChem. Retrieved December 12, 2025, from [Link]

-

(3S,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate. (n.d.). ZaiQi Bio-Tech. Retrieved December 12, 2025, from [Link]

-

(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate. (n.d.). MySkinRecipes. Retrieved December 12, 2025, from [Link]

- Alkylated piperazine compounds. (2013). Google Patents.

-

Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2012). ResearchGate. Retrieved December 12, 2025, from [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Retrieved December 12, 2025, from [Link]

Sources

- 1. (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate [myskinrecipes.com]

- 2. (2S,5R)-2,5-DIMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 548762-66-9 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. tert-butyl (2R,5S)-4-(chlorosulfonyl)-2,5-dimethylpiperazine-1-carboxylate () for sale [vulcanchem.com]

- 5. 57260-71-6|tert-Butyl piperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. aaronchem.com [aaronchem.com]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

A Senior Application Scientist's Guide to the Synthesis of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Introduction: The Strategic Importance of Substituted Piperazines in Modern Drug Discovery

The piperazine moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of blockbuster drugs. Its unique physicochemical properties, including its ability to modulate aqueous solubility and bioavailability, make it a "privileged scaffold" in drug design. Within this class of heterocycles, tert-butyl 2,5-dimethylpiperazine-1-carboxylate stands out as a particularly valuable chiral building block. The presence of the methyl groups at the 2 and 5 positions introduces stereocenters, allowing for the exploration of three-dimensional chemical space, which is critical for enhancing binding affinity and selectivity to biological targets. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms enables selective functionalization of the second nitrogen, providing a versatile handle for the construction of complex molecular architectures.

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the primary synthetic strategies for accessing this compound. We will delve into the nuances of each approach, offering not just step-by-step protocols but also the underlying scientific rationale that governs the choice of reagents and reaction conditions.

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be broadly categorized into three main approaches, each with its own set of advantages and challenges. The choice of a particular route is often dictated by factors such as the desired stereochemistry, scalability, and the availability of starting materials.

-

Direct Selective Mono-N-Boc Protection of 2,5-Dimethylpiperazine: A direct and atom-economical approach, but one that requires careful control to prevent the formation of the di-protected byproduct.

-

Multi-Step Synthesis from Acyclic Precursors: A longer but more controlled route that allows for the precise installation of stereocenters, typically starting from chiral amino acids.

-

Synthesis via a Diketopiperazine Intermediate: An elegant strategy that leverages the formation of a cyclic dipeptide scaffold, which is then reduced to the desired piperazine.

The following sections will explore each of these strategies in detail.

Strategy 1: The Nuances of Selective Mono-N-Boc Protection

The direct protection of one of the two equivalent secondary amines in 2,5-dimethylpiperazine presents a classic challenge in organic synthesis: achieving selectivity between identical functional groups. The primary side reaction is the formation of the undesired 1,4-di-Boc-2,5-dimethylpiperazine.

Core Principle: Exploiting Statistical and Steric Effects

The key to successful mono-protection lies in carefully controlling the stoichiometry of the Boc-protecting agent, typically di-tert-butyl dicarbonate ((Boc)₂O), and the reaction conditions. By using a slight excess of the piperazine starting material or by slow addition of the (Boc)₂O, the statistical probability of the reagent reacting with an unprotected piperazine molecule over a mono-protected one is increased.

Furthermore, once one Boc group is attached, the steric hindrance it imparts can disfavor a second protection event at the remaining nitrogen atom. However, this effect is often not sufficient to achieve high selectivity on its own.

Enhanced Selectivity through In Situ Protonation

A more refined and highly effective method for achieving mono-Boc protection involves the in situ generation of the mono-protonated piperazine salt.[1][2][3] The rationale behind this approach is elegantly simple: protonation of one of the basic nitrogen atoms deactivates it towards nucleophilic attack on the (Boc)₂O, leaving the other nitrogen free to react.

The mono-hydrochloride salt of the diamine can be formed by the addition of one equivalent of a strong acid, such as hydrochloric acid. This can be achieved by bubbling HCl gas through a solution of the diamine or, more conveniently and controllably, by the in situ generation of HCl from reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in an anhydrous alcohol like methanol.[2][3]

Strategy 2: Stereocontrolled Synthesis from Chiral Acyclic Precursors

For applications where stereochemical purity is paramount, a de novo synthesis of the piperazine ring from chiral starting materials is often the preferred strategy. A well-established route begins with readily available amino acids, such as L-alanine, to construct the (2R, 5S) or (2S, 5R) isomers of the target molecule.[4]

Workflow for the Synthesis of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Sources

A Technical Guide to tert-Butyl 2,5-dimethylpiperazine-1-carboxylate: Properties, Synthesis, and Applications

Introduction

tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and organic synthesis. As a derivative of piperazine, a scaffold prevalent in a vast array of biologically active molecules, this compound serves as a crucial building block in drug discovery.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for regioselective functionalization, enabling the synthesis of complex molecular architectures.[2] The two methyl groups on the piperazine ring introduce chirality and conformational rigidity, which can be pivotal for optimizing a molecule's interaction with biological targets.

This technical guide provides an in-depth analysis of the physical and chemical properties of this compound, with a particular focus on its stereoisomers. It further details its spectroscopic signature, common synthetic routes, key chemical reactions, and established experimental protocols, offering field-proven insights for its effective use in a research and development setting.

Molecular Structure and Stereoisomerism

The core structure of the molecule consists of a six-membered piperazine ring substituted with two methyl groups at the 2- and 5-positions and a Boc protecting group on the nitrogen at the 1-position. The relative orientation of the two methyl groups gives rise to two distinct diastereomers: cis and trans.

-

cis-isomer: The methyl groups are on the same side of the piperazine ring. This isomer exists as a single meso compound or as a pair of enantiomers depending on the specific substitution pattern, though the (2R,5S) configuration is common.[3]

-

trans-isomer: The methyl groups are on opposite sides of the ring. This isomer exists as a pair of enantiomers: (2R,5R) and (2S,5S).[4]

This stereochemical diversity is a critical feature, as the spatial arrangement of the methyl groups can profoundly influence the pharmacological profile of downstream compounds. The choice of isomer is therefore a key consideration in any synthetic campaign.

Physicochemical Properties

The physical properties of this compound are influenced by its stereochemistry. The cis and trans isomers exhibit different packing in the solid state and different boiling points. The data presented below is a compilation from various chemical suppliers and databases.

| Property | cis-(2R,5S)-Isomer | trans-(2S,5S)-Isomer |

| CAS Number | 194032-41-2, 129779-30-2[5][6] | 1238951-37-5 |

| Molecular Formula | C₁₁H₂₂N₂O₂[5] | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol [5] | 214.31 g/mol [7] |

| Appearance | Colorless to off-white liquid[8] | Colorless to yellow liquid or semi-solid |

| Boiling Point | 279.7 - 280 °C at 760 mmHg[8][9] | Not consistently reported |

| Melting Point | 66-69 °C (for (3S,5R)-cis isomer)[6] | Not available |

| Density | 0.970 g/cm³[8][9] | Not available |

| Storage Temperature | 2-8°C, protect from light[8] | Room temperature, inert atmosphere |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound. Below are the expected spectral characteristics for a representative isomer.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the electronic environment of the hydrogen atoms. For the cis-(2R,5S) isomer, a representative spectrum in CDCl₃ would show:

-

A large singlet at approximately 1.46 ppm corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector.[10]

-

Doublets for the methyl group protons (CH₃) on the piperazine ring, typically found between 1.15 and 1.25 ppm .[10]

-

A series of multiplets in the range of 2.45 to 4.20 ppm corresponding to the non-equivalent protons of the piperazine ring (CH and CH₂ groups).[10] The complexity of this region arises from the conformational rigidity of the ring and coupling between adjacent protons.

-

A broad singlet for the N-H proton of the secondary amine, which can vary in chemical shift depending on concentration and solvent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments in the molecule. Key expected signals include:

-

A signal around 154.7 ppm for the carbonyl carbon (C=O) of the Boc group.

-

A signal around 79.0 ppm for the quaternary carbon of the tert-butyl group.

-

A signal at 28.7 ppm for the three methyl carbons of the tert-butyl group.

-

Signals for the piperazine ring carbons (CH and CH₂) typically appearing in the range of 45 to 55 ppm .

-

Signals for the ring methyl carbons (CH₃) appearing further upfield, around 20 ppm .

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify functional groups. The key vibrational frequencies include:

-

A strong absorption band around 1690-1695 cm⁻¹ , characteristic of the C=O (carbonyl) stretch of the carbamate (Boc group).

-

C-H stretching vibrations from the alkyl groups in the 2870-2970 cm⁻¹ region.

-

An N-H stretching vibration from the secondary amine, typically appearing as a moderate peak around 3300-3400 cm⁻¹ .

Synthesis and Reactivity

Synthesis

A common route for synthesizing the chiral cis-(2R,5S) isomer often starts from readily available chiral precursors like amino acids. For instance, a multi-step synthesis can be initiated from L-alanine methyl ester hydrochloride.[11] The general workflow involves building the piperazine ring and then introducing the Boc protecting group.

Caption: General workflow for the synthesis of the target compound.

This process involves the formation of a diketopiperazine intermediate, which is subsequently reduced to form the piperazine ring, followed by the regioselective protection of one nitrogen atom with the Boc group.[11]

Reactivity: The Central Role of Boc Deprotection

The primary utility of this compound in synthesis stems from the lability of the Boc group under acidic conditions.[12] This reaction unmasks the secondary amine, allowing for subsequent functionalization at that position. The reaction is clean, high-yielding, and proceeds through a stable tert-butyl cation intermediate.

Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like 1,4-dioxane or methanol. The choice of acid is critical and depends on the presence of other acid-sensitive functional groups in the molecule.

Caption: Key steps in the acidic deprotection of the Boc group.

Applications in Drug Development

The piperazine motif is a "privileged scaffold" in medicinal chemistry, appearing in drugs across numerous therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[6] this compound provides a strategic entry point for creating libraries of novel compounds for several reasons:

-

Scaffold for Diversity : After Boc deprotection, the newly freed secondary amine serves as a handle for introducing a wide range of substituents via reactions like reductive amination, acylation, or arylation.[2]

-

Improved Physicochemical Properties : The piperazine ring is often incorporated into drug candidates to enhance aqueous solubility and oral bioavailability due to its basic nitrogen atom.[13]

-

Stereochemical Control : The fixed cis or trans orientation of the methyl groups provides conformational constraint, which can lead to higher binding affinity and selectivity for a biological target.

Caption: Logical flow of the compound's use as a building block.

Experimental Protocols

Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a standard procedure for removing the Boc protecting group. The causality behind the key steps is explained to ensure robust and reproducible outcomes.

Materials:

-

This compound (1.0 equivalent)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA, 5-10 equivalents)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stir bar, ice bath

Procedure:

-

Dissolution: Dissolve the Boc-protected piperazine (1.0 equiv.) in anhydrous DCM (to a concentration of 0.1–0.5 M) in a round-bottom flask with a magnetic stir bar.

-

Causality: Anhydrous DCM is used as it is a good solvent for the starting material and is inert to the strong acid. The specified concentration range ensures efficient reaction kinetics.

-

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Causality: The deprotection reaction can be exothermic. Cooling mitigates potential side reactions and provides better control over the reaction rate.

-

-

Acid Addition: Slowly add TFA (5-10 equiv.) to the stirred solution.

-

Causality: TFA is the deprotecting agent. It is added slowly to control the exotherm. A stoichiometric excess (5-10 fold) is used to drive the reaction to completion quickly.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[14]

-

Solvent Removal: Once complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

Causality: This step removes the volatile components, leaving the protonated product as a salt.

-

-

Neutralization (Work-up): Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the aqueous phase is basic (pH > 8).[14]

-

Causality: This is a critical step to neutralize the excess TFA and deprotonate the piperazine product, converting it from its salt form to the free base, which is soluble in organic solvents.

-

-

Extraction: Extract the aqueous layer three times with DCM or ethyl acetate.

-

Causality: Multiple extractions ensure complete recovery of the organic-soluble free base product from the aqueous layer.

-

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine.[12]

-

Causality: The brine wash removes residual water, and Na₂SO₄ removes the final traces of moisture before solvent evaporation to yield the pure product.

-

Safety and Handling

As with all laboratory chemicals, this compound and its reagents should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[12]

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[12] Keep the container tightly closed and store in a cool, dry, well-ventilated area.[10]

-

Spills: In case of a spill, clean up immediately using appropriate absorbent material and dispose of it as hazardous waste. Avoid generating dust.[14]

References

- BenchChem. (n.d.). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.

- BenchChem. (n.d.). Technical Support Center: N-Boc Deprotection of Piperazine Derivatives.

- Guidechem. (n.d.). How to prepare (2R,5S)-2,5-DIMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER?

- iChemical. (n.d.). tert-Butyl 2,2-dimethylpiperazine-1-carboxylate, CAS No. 674792-07-5.

- PubChem. (n.d.). tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate.

- Sigma-Aldrich. (n.d.). (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate.

-

Patel, R. V., & Park, S. W. (2013). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Mini-Reviews in Medicinal Chemistry, 13(11). Retrieved from [Link]

- MySkinRecipes. (n.d.). (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate.

- P&S Chemicals. (n.d.). Product information, Tert-butyl (2r,5s)-2,5-dimethylpiperazine-1-carboxylate.

- Manchester Organics. (n.d.). (2R,5R)-2,5-DiMethyl-piperazine-1-carboxylic acid tert-butyl ester.

- ZaiQi Bio-Tech. (n.d.). (3S,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate.

- Fluorochem. (n.d.). (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate.

- ChemBK. (n.d.). TERT-BUTYL(2R,5S)-2,5-DIMETHYLPIPERAZINE-1-CARBOXYLATE.

- ChemicalBook. (n.d.). t-Butyl(2R,5S)-2,5-dimethylpiperazine-1-carboxylate.

- ChemicalBook. (n.d.). 194032-41-2(t-Butyl(2R,5S)-2,5-dimethylpiperazine-1-carboxylate) Product Description.

-

Szychowski, J., & Marson, C. M. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2188. Retrieved from [Link]

- DC Fine Chemicals. (n.d.). N-Boc-piperazine.

- Santa Cruz Biotechnology. (n.d.). N-Boc-piperazine Safety Data Sheet.

- ECHEMI. (n.d.). 1-BOC-PIPERAZINE SDS, 57260-72-7 Safety Data Sheets.

- Oakwood Chemical. (n.d.). tert-butyl (2R, 5S)-rel-2, 5-dimethylpiperazine-1-carboxylate, min 97%, 1 gram.

-

PubChem. (n.d.). tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate. Retrieved from [Link]

- ChemBK. (n.d.). (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate.

-

Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6661. Retrieved from [Link]

- Bentham Science. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.

- Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.

Sources

- 1. t-Butyl(2R,5S)-2,5-dimethylpiperazine-1-carboxylate | 194032-41-2 [chemicalbook.com]

- 2. (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate | C11H22N2O2 | CID 24903577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate | C11H22N2O2 | CID 24903576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2S,5S)-2,5-DIMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER(1238951-37-5) 1H NMR [m.chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. (3S,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate| CAS No:129779-30-2|ZaiQi Bio-Tech [chemzq.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 194032-41-2 CAS MSDS (t-Butyl(2R,5S)-2,5-dimethylpiperazine-1-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. echemi.com [echemi.com]

- 11. Page loading... [wap.guidechem.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. 194032-41-2|(2R,5S)-rel-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

Introduction: The Strategic Importance of the 2,5-Dimethylpiperazine Scaffold

An In-Depth Technical Guide to the Structure, Synthesis, and Application of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

This guide provides a comprehensive technical overview of this compound, a pivotal building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's intricate structural features, stereochemistry, conformational dynamics, synthesis, and reactivity. We will explore its critical role as a mono-protected diamine scaffold, enabling the construction of complex molecular architectures for targeted therapeutics.

The piperazine ring is a privileged scaffold in drug discovery, appearing in a multitude of clinically successful drugs targeting a wide range of diseases.[1][2] Its unique structural and physicochemical properties—such as its ability to form multiple hydrogen bonds, modulate basicity, and improve the pharmacokinetic profile of a molecule—make it an invaluable component in molecular design.[1]

The introduction of methyl groups at the 2 and 5 positions adds stereochemical complexity and conformational rigidity, allowing for more precise three-dimensional positioning of pharmacophoric elements. However, the presence of two secondary amines in the parent 2,5-dimethylpiperazine presents a synthetic challenge: the need for selective functionalization. This is overcome by the use of a protecting group, with the tert-butyloxycarbonyl (Boc) group being a preferred choice. The resulting molecule, this compound, masks one nitrogen, permitting controlled, sequential reactions on the remaining free amine. The Boc group's stability across a range of reaction conditions and its facile removal under acidic conditions make it an ideal tool for multi-step synthesis.[3][4]

Molecular Structure and Stereoisomerism

The core of this molecule's utility lies in its defined three-dimensional structure. This is governed by the interplay of the piperazine ring conformation and the stereochemistry of the two methyl-substituted carbons.

Stereoisomers: Cis and Trans Configurations

The presence of two stereocenters at the C2 and C5 positions gives rise to three distinct stereoisomers:

-

Cis Isomer: This is a meso compound, designated as (2R,5S)- or (2S,5R)-rel-. Due to a plane of symmetry, it is achiral. This isomer is frequently utilized in the synthesis of p38α MAP kinase inhibitors.[5]

-

Trans Isomers: This configuration exists as a pair of enantiomers: (2R,5R) and (2S,5S). These are chiral and non-superimposable mirror images. The (2S,5S) enantiomer, for example, is a key intermediate for certain bioactive molecules.[6]

The specific stereoisomer used is critical as it dictates the spatial orientation of substituents, which in turn profoundly impacts biological activity.

Conformational Analysis

Like cyclohexane, the piperazine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain.[7] In this conformation, substituents can occupy either axial or equatorial positions.

-

Methyl Group Orientation: In the thermodynamically stable trans-2,5-dimethylpiperazine, both methyl groups occupy equatorial positions to minimize steric hindrance.[8][9][10] In the cis isomer, one methyl group is axial while the other is equatorial.

-

N-Boc Group Dynamics: The N-Boc group introduces further conformational complexity. The partial double bond character of the carbamate C-N bond restricts free rotation, leading to distinct rotamers.[7] This, combined with the ring's chair inversion, creates a dynamic equilibrium of conformers that can influence the molecule's reactivity and binding properties.[7]

The logical relationship between the molecule's components and its resulting stereochemistry is visualized below.

Caption: Logical flow of structural features in this compound.

Physicochemical and Spectroscopic Data

Precise characterization is essential for confirming the identity and purity of the target compound. The properties can vary slightly depending on the specific stereoisomer.

Table 1: Physicochemical Properties of this compound Isomers

| Property | (2R,5S)-rel- Isomer (cis) | (2S,5S)- Isomer (trans) | General (unspecified) |

| Molecular Formula | C₁₁H₂₂N₂O₂[11] | C₁₁H₂₂N₂O₂ | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.30 g/mol [11] | 214.31 g/mol [12] | 214.30 g/mol |

| CAS Number | 194032-41-2[13][14] | 1238951-37-5 | N/A |

| Appearance | Colorless to Yellow Liquid or Solid | Colorless to Yellow Liquid or Solid | White to off-white solid |

| Storage | Inert atmosphere, room temperature[15] | Inert atmosphere, room temperature | Refrigerator |

Table 2: Representative Spectroscopic Data (¹H NMR)

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| tert-Butyl (9H) | ~1.45 | s (singlet) |

| Methyl (6H) | ~1.1 - 1.3 | d (doublet) |

| Piperazine Ring (7H) | ~2.5 - 4.0 | m (multiplet) |

| N-H (1H) | ~1.5 - 2.5 (variable) | br s (broad singlet) |

| Note: Shifts are approximate and depend on the solvent and specific isomer. Spectroscopic data for various isomers and related salts can be found in chemical databases.[16] |

Synthesis and Purification

The synthesis of this compound is typically achieved by the N-Boc protection of the corresponding 2,5-dimethylpiperazine isomer.

General Synthetic Workflow

The process involves the reaction of a 2,5-dimethylpiperazine starting material with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The choice of starting material (cis or trans-2,5-dimethylpiperazine) determines the stereochemistry of the final product.

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. petalheadexim.com [petalheadexim.com]

- 5. (2S,5R)-2,5-DIMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 548762-66-9 [chemicalbook.com]

- 6. (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate [myskinrecipes.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Crystal structure and Hirshfeld surface analysis of trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. calpaclab.com [calpaclab.com]

- 14. Page loading... [guidechem.com]

- 15. 194032-41-2|(2R,5S)-rel-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 16. tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate hydrochloride(1523541-79-8) 1H NMR [m.chemicalbook.com]

A Technical Guide to the Characterization of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

This guide provides an in-depth technical overview of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate, a key building block in modern drug discovery and development. Its utility in the synthesis of complex pharmaceutical intermediates necessitates a thorough understanding of its physicochemical properties and a robust analytical framework for its characterization. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for its analysis.

The piperazine scaffold is a fundamental structural element in many pharmacologically active compounds.[1] The introduction of a tert-butyloxycarbonyl (Boc) protecting group offers stability under a wide range of reaction conditions, yet allows for facile removal under acidic conditions, making it an invaluable tool in multi-step organic synthesis.[2][3] This guide will detail the critical analytical techniques required to confirm the identity, purity, and structural integrity of this compound.

Physicochemical Properties

A comprehensive understanding of the fundamental properties of this compound is the first step in its effective application. The molecular weight and formula are critical for mass spectrometry analysis and reaction stoichiometry.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [4][5][6] |

| Molecular Weight | 214.31 g/mol | [4][5][6] |

| Appearance | Colorless to Yellow Liquid or Semi-Solid | [7] |

| Storage Conditions | 2-8°C, dry and sealed away from light | [6] |

Analytical Characterization: A Multi-Technique Approach

To ensure the quality and integrity of this compound, a multi-pronged analytical approach is essential. The following sections detail the experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, which together provide a comprehensive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the successful installation of the Boc group and the integrity of the dimethylpiperazine ring.[3]

The proton NMR spectrum provides a quantitative map of the hydrogen atoms within the molecule. The presence of the Boc group is definitively confirmed by a characteristic singlet integrating to nine protons.

Expected ¹H NMR Signals:

-

~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.[3][8]

-

Variable shifts for methyl and piperazine protons: The chemical shifts of the methyl groups and the protons on the piperazine ring will vary depending on the specific stereoisomer and the solvent used.[1][9]

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[3]

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to ensure homogeneity.

-

-

Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).[3]

-

Data Processing and Analysis:

-

Process the spectrum using appropriate software (e.g., applying a Fourier transform and phase correction).

-

Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[3]

-

Integrate all peaks and assign them to the corresponding protons in the structure.

-

Carbon NMR provides complementary information, confirming the carbon skeleton of the molecule. The key signals to identify are those of the carbamate carbonyl and the carbons of the tert-butyl group.

Expected ¹³C NMR Signals:

-

~155 ppm: The carbamate carbonyl carbon of the Boc group.[2]

-

~80 ppm: The quaternary carbon of the tert-butyl group.

-

~28 ppm: The three equivalent methyl carbons of the tert-butyl group.[2]

-

Variable shifts for methyl and piperazine carbons: The chemical shifts for the carbons of the dimethylpiperazine ring will be specific to the isomer.[1]

Experimental Protocol: ¹³C NMR Analysis

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Same as for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[3]

-

Data Processing and Analysis:

-

Process the spectrum.

-

Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).[3]

-

Assign all signals to the corresponding carbon atoms.

-

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is a crucial technique for confirming the molecular weight of this compound. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this molecule, typically yielding the protonated molecular ion.

Expected MS Signal (ESI, Positive Mode):

-

m/z 215.17: The protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[2]

-

Instrument Setup:

-

Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.

-

Set the mass spectrometer to acquire data in positive ion mode.

-

-

Acquisition: Acquire the mass spectrum over a relevant m/z range.

-

Data Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺.

Caption: Workflow for ESI-Mass Spectrometry Analysis.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the most characteristic absorption is that of the carbamate carbonyl group.

Expected IR Absorption Band:

-

1680-1720 cm⁻¹: A strong, sharp absorption band characteristic of the carbamate carbonyl (C=O) stretch.[2]

Experimental Protocol: ATR-IR Analysis

-

Sample Preparation: Place a small amount of the neat sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Acquire the IR spectrum.

-

Data Analysis: Identify the strong absorption band in the region of 1680-1720 cm⁻¹, confirming the presence of the carbamate carbonyl.

Applications in Drug Development

This compound serves as a valuable chiral building block in the synthesis of active pharmaceutical ingredients (APIs).[6] The piperazine moiety is a common feature in drugs targeting a wide range of therapeutic areas. The stereochemistry of the dimethylpiperazine core is often critical for achieving the desired biological activity and selectivity. The Boc-protected nature of this intermediate allows for its incorporation into complex molecular architectures, with the protecting group being removed at a later synthetic stage.

Conclusion

The robust and accurate characterization of this compound is paramount to its successful application in pharmaceutical research and development. The combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a comprehensive analytical toolkit to ensure the identity, purity, and structural integrity of this important synthetic intermediate. The protocols outlined in this guide represent best practices for the routine analysis of this compound, enabling researchers to proceed with confidence in their synthetic endeavors.

References

- A Comparative Guide to Analytical Methods for Confirming Boc Protection. Benchchem.

- Application Notes & Protocols: Analytical Techniques for the Characterization of Boc-Protected Amino Acids. Benchchem.

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available from: [Link]

-

Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. NIH. Available from: [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Semantic Scholar. Available from: [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Oak Ridge National Laboratory. Available from: [Link]

-

Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. NIH. Available from: [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available from: [Link]

-

TERT-BUTYL(2R,5S)-2,5-DIMETHYLPIPERAZINE-1-CARBOXYLATE. ChemBK. Available from: [Link]

- Comparative Analysis of Tert-butyl hexa-1,5-dien-3-ylcarbamate by Mass Spectrometry. Benchchem.

-

tert-Butyl carbamate. National Institute of Standards and Technology. Available from: [Link]

-

tert-Butyl 2,2-dimethylpiperazine-1-carboxylate, CAS No. 674792-07-5. iChemical. Available from: [Link]

-

(3S,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate| CAS No:129779-30-2. ZaiQi Bio-Tech. Available from: [Link]

-

tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. mzCloud. Available from: [Link]

-

(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate. MySkinRecipes. Available from: [Link]

-

tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate. PubChem. Available from: [Link]

-

EXPERIMENTAL PROCEDURES. Beilstein Journals. Available from: [Link]

- Alkylated piperazine compounds. Google Patents.

-

Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Available from: [Link]

-

A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH. Available from: [Link]

-

BOC Protection and Deprotection. J&K Scientific LLC. Available from: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available from: [Link]

-

tert-Butyl piperazine-1-carboxylate. PubChem. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate - [sigmaaldrich.com]

- 5. (3S,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate| CAS No:129779-30-2|ZaiQi Bio-Tech [chemzq.com]

- 6. (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate [myskinrecipes.com]

- 7. (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate | 1238951-37-5 [sigmaaldrich.com]

- 8. tert-butyl (2R,5S)-4-(chlorosulfonyl)-2,5-dimethylpiperazine-1-carboxylate () for sale [vulcanchem.com]

- 9. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

An In-depth Technical Guide to the Safe Handling of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the specific Safety Data Sheet (SDS) for the material you are using and adhere to your institution's safety protocols.

Introduction

Tert-butyl 2,5-dimethylpiperazine-1-carboxylate is a heterocyclic organic compound frequently utilized as a building block in medicinal chemistry and drug discovery. Its structural motif is of significant interest for the synthesis of various pharmaceutical candidates. As with any chemical reagent, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and hazards associated with this compound and its analogs, offering practical guidance for its safe handling, storage, and emergency response.

Hazard Identification and GHS Classification

This compound and its related structures are classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are skin irritation, serious eye irritation, and respiratory irritation.[1][2] It is crucial to recognize and respect these hazards to mitigate the risk of exposure.

GHS Pictogram:

Signal Word: Warning[2]

Summary of GHS Hazard Classifications

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Note: Some sources also indicate H302: Harmful if swallowed for certain analogs.[3] Always refer to the specific SDS.

Potential Health Effects:

-

Inhalation: May cause irritation to the respiratory tract, with symptoms such as coughing and shortness of breath.[1][2]

-

Skin Contact: Causes skin irritation, which can manifest as redness, itching, and pain.[1][2]

-

Eye Contact: Causes serious eye irritation, potentially leading to redness, watering, and pain.[1][2]

-

Ingestion: While less common in a laboratory setting, ingestion may be harmful.[3]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical in minimizing the risks associated with this compound.

2.1. Handling:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[1][2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2][3]

-

Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[2]

-

Hygiene Practices: Wash hands thoroughly after handling the compound, even if gloves were worn.[1][2] Do not eat, drink, or smoke in areas where this chemical is handled or stored.

-

Dust Formation: If the material is a solid, avoid creating dust. Use appropriate techniques for weighing and transferring the solid.[3]

2.2. Storage:

-

Container: Keep the container tightly closed when not in use.[1][2]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

-

Incompatible Materials: Avoid storage with strong oxidizing agents, strong acids, and strong reducing agents.[2][4]

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere.[4]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential for ensuring a safe working environment.

3.1. Engineering Controls:

-

Fume Hood: The primary engineering control for handling this compound should be a properly functioning chemical fume hood.[1]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[4]

3.2. Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear tight-sealing safety goggles or a face shield.[4]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[4]

First Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

4.1. First Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2]

-

Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][2]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

4.2. Accidental Release Measures:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment.[2]

-

Containment and Cleaning: For a solid spill, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2][3] For a liquid spill, absorb it with an inert material and place it in a sealed container for disposal.

-

Environmental Precautions: Prevent the material from entering drains or waterways.[2]

4.3. Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[2]

-

Hazardous Combustion Products: In the event of a fire, toxic fumes of carbon oxides and nitrogen oxides may be generated.[2][5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Risk Assessment Workflow

A systematic approach to risk assessment is fundamental to safe laboratory practice. The following diagram illustrates a typical workflow for assessing and mitigating the risks associated with using this compound.

Caption: A flowchart illustrating the key steps in a comprehensive risk assessment process for handling hazardous chemicals.

Conclusion

While this compound is a valuable tool in the arsenal of medicinal chemists, its potential hazards necessitate a culture of safety and preparedness in the laboratory. By understanding its GHS classification, implementing robust handling and storage protocols, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can confidently and safely harness the synthetic potential of this compound. Always prioritize safety and consult the most up-to-date Safety Data Sheet before commencing any work.

References

-

AK Scientific, Inc. Safety Data Sheet: (2R,5S)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride.

-

AK Scientific, Inc. Safety Data Sheet: tert-Butyl 2,2-dimethylpiperazine-1-carboxylate.

-

Fisher Scientific. Safety Data Sheet: tert-Butyl 1-piperazinecarboxylate.

-

Aaron Chemicals LLC. Safety Data Sheet: tert-Butyl (2R,5S)-5-ethyl-2-methylpiperazine-1-carboxylate.

-

Apollo Scientific Ltd. Safety Data Sheet: (2S,5R)-1-BOC-2,5-DIMETHYL-PIPERAZINE.

Sources

tert-Butyl 2,5-dimethylpiperazine-1-carboxylate IUPAC name.

An In-Depth Technical Guide to tert-Butyl 2,5-dimethylpiperazine-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system.[1][2] Among its many derivatives, this compound stands out as a critical chiral building block for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).[3] The strategic placement of methyl groups introduces stereocenters, while the tert-butoxycarbonyl (Boc) protecting group on one of the two nitrogen atoms allows for controlled, regioselective functionalization of the second nitrogen. This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. It details the nomenclature and stereochemistry of the title compound, outlines robust synthetic and analytical methodologies, and explores its applications as a versatile intermediate in modern drug discovery.

The systematic IUPAC name for the compound is This compound . The core of the molecule is a piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This core is substituted with two methyl groups at the 2 and 5 positions and a tert-butoxycarbonyl (Boc) group at the 1-position.

The presence of chiral centers at the C2 and C5 positions gives rise to multiple stereoisomers. The relative orientation of the two methyl groups determines the cis and trans diastereomers. Each of these diastereomers exists as a pair of enantiomers (R,R), (S,S), (R,S), and (S,R). For instance, the trans isomer corresponds to the (2R,5S) and (2S,5R) configurations, while the cis isomer corresponds to the (2R,5R) and (2S,5S) configurations. The specific stereoisomer used is critical in drug development as biological targets often exhibit high stereoselectivity.[3]

Key Physicochemical and Identification Data

The properties of this compound can vary slightly depending on the specific isomer. The data below represents a consolidation of typical values found for this class of compounds.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [4][5] |

| Molecular Weight | 214.31 g/mol | [5][6] |

| Appearance | Colorless to yellow liquid, semi-solid, or solid | |

| Boiling Point | ~280 °C at 760 mmHg (for related isomers) | [7] |

| Purity | Typically ≥97% | |

| Storage | 2-8°C, inert atmosphere, keep in dark place | [3][8] |

| Common CAS Numbers | 1238951-37-5 ((2S,5S)-isomer) | [6] |

| 194032-41-2 ((2R,5S)-isomer) | [9][10][11] | |

| 1240586-48-4 ((2R,5R)-isomer) | [4] | |

| 548762-66-9 ((2S,5R)-isomer) | [12] |

Synthesis Strategies: From Precursor to Protected Intermediate

The synthesis of this compound is a multi-stage process that hinges on two core transformations: the formation of the 2,5-dimethylpiperazine scaffold and the subsequent regioselective mono-N-Boc protection. The choice of the initial synthetic route often dictates the stereochemical outcome.

Foundational Synthesis: Preparation of the 2,5-Dimethylpiperazine Core

A prevalent industrial method for synthesizing the 2,5-dimethylpiperazine precursor involves the catalytic cyclization of 2-aminopropanol-1 (isopropanolamine).[13][14] This reaction typically yields a mixture of cis and trans isomers.

Causality of Experimental Design: The use of a Raney nickel catalyst under hydrogen pressure is critical for this transformation.[14] The catalyst facilitates both dehydrogenation and hydrogenation steps, enabling the bimolecular condensation and subsequent cyclization of two isopropanolamine molecules. The high temperature and pressure are necessary to overcome the activation energy for the C-N bond formations and water elimination.[14][15]

Caption: Synthesis of 2,5-dimethylpiperazine precursor.

Experimental Protocol: Synthesis of 2,5-Dimethylpiperazine [14]

-

Vessel Preparation: Charge a high-pressure autoclave with 2-aminopropanol-1 and a Raney nickel catalyst (typically 2-5% by weight of the amine).

-

Inerting: Seal the reactor and purge several times with nitrogen, followed by hydrogen.

-

Pressurization & Heating: Pressurize the reactor with hydrogen to the target pressure (e.g., 1200 psig).[15] Begin heating with agitation to the reaction temperature (e.g., 220 °C).[15]

-

Reaction: Maintain the temperature and pressure for 4-8 hours. The pressure may need to be adjusted to compensate for consumption.

-

Cooldown & Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Isolation: Filter the reaction mixture to remove the catalyst. The product can be isolated from unreacted starting material and water by distillation.

-

Validation: The resulting mixture of cis and trans isomers can be quantified by Gas Chromatography (GC).

Core Workflow: Regioselective Mono-N-Boc Protection

The most critical step for utilizing 2,5-dimethylpiperazine in sequential synthesis is the protection of one of the nitrogen atoms. The Boc group is ideal for this purpose as it is stable to many reaction conditions but can be easily removed under acidic conditions.[1] The standard reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).

Causality of Experimental Design: The reaction is performed in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM). A base, such as triethylamine or even an excess of the piperazine starting material, is often used to neutralize the acid byproduct generated during the reaction.[16][17] The reaction is typically run at room temperature or under mild cooling to control the exotherm and prevent side reactions, such as the formation of the di-protected piperazine.

Caption: Mono-N-Boc protection of 2,5-dimethylpiperazine.

Experimental Protocol: Mono-N-Boc Protection [16]

-

Dissolution: Dissolve 2,5-dimethylpiperazine (1.0 eq) in tetrahydrofuran (THF). If a specific stereoisomer is used, ensure it is of high purity.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add triethylamine (1.2 eq) followed by a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise over 15-30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography to isolate the desired mono-protected product from any di-protected byproduct and unreacted starting materials.

-

Validation: The structure and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Analytical Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation. The following methods are standard for characterizing this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for structural elucidation.

-

¹H NMR: The spectrum will show characteristic signals for the tert-butyl group (a sharp singlet at ~1.45 ppm), the methyl groups on the piperazine ring (doublets), and the various protons on the piperazine ring backbone (multiplets).[16][18]

-

¹³C NMR: Key signals include those for the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~79 ppm), and the carbons of the piperazine ring and methyl groups.[18]

Representative NMR Data (CDCl₃ Solvent)

| Group | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |

| Boc (C(CH₃)₃) | 1.45 (s, 9H) | 79.0 - 79.5 |

| Boc (C=O) | - | 154.5 - 155.0 |

| Boc (C(CH₃)₃) | - | 28.7 |

| Piperazine CH-CH₃ | Multiplets | 46.0 - 55.0 |

| Piperazine CH₂ | Multiplets | 33.0 - 47.0 |

| Ring CH₃ | Doublets | 20.0 - 23.5 |

Note: Exact chemical shifts and coupling constants are dependent on the specific stereoisomer and solvent used.

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is typically used to confirm the molecular weight. The compound is expected to show a prominent ion corresponding to [M+H]⁺ at m/z 215.17.

Applications in Medicinal Chemistry and Drug Development

The primary value of this compound lies in its role as a versatile, bifunctional intermediate. The Boc-protected nitrogen is rendered unreactive, while the secondary amine at the N4 position remains a potent nucleophile, ready for further elaboration.

This strategic design allows for a variety of coupling reactions at the N4 position, including:

-

Buchwald-Hartwig amination with aryl halides.[19]

-

Reductive amination with aldehydes and ketones.

-

Acylation with acid chlorides or activated carboxylic acids.

-

Sulfonylation to form sulfonamides.[20]

These reactions are foundational in building the complex molecular architectures required for modern therapeutics. The dimethylpiperazine core has been successfully incorporated into kinase inhibitors, δ-opioid receptor ligands, and other agents targeting various biological pathways.[12][20][21]

Caption: General workflow for drug synthesis.

This modular approach provides medicinal chemists with a reliable and adaptable platform. By varying the reaction partner in the coupling step, vast libraries of compounds can be generated efficiently for structure-activity relationship (SAR) studies, ultimately leading to the identification of potent and selective drug candidates.

Conclusion

This compound is more than a simple chemical; it is an enabling tool in the field of drug discovery. Its value is derived from the combination of a privileged pharmaceutical scaffold, stereochemical complexity, and the strategic application of protecting group chemistry. Understanding its synthesis, characterization, and reaction pathways is essential for scientists aiming to construct the next generation of complex therapeutics. The robust and verifiable protocols outlined in this guide provide a foundation for the reliable production and application of this pivotal molecular building block.

References

- (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate - Sigma-Aldrich. (n.d.).

- A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds - Benchchem. (n.d.).

- (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate - Sigma-Aldrich. (n.d.).

- t-Butyl(2R,5S)-2,5-dimethylpiperazine-1-carboxylate - Guidechem. (n.d.).

- Product information, (2R,5r)-2,5-dimethyl-piperazine- 1-carboxylic acid tert-butyl ester. (n.d.). P&S Chemicals.

- t-Butyl(2R,5S)-2,5-dimethylpiperazine-1-carboxylate | 194032-41-2 - ChemicalBook. (n.d.).

- How to prepare (2R,5S)-2,5-DIMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER? - Guidechem. (n.d.).

- Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. (n.d.).

- N-Boc Piperazine (1-Boc-piperazine) - Petalheadexim. (n.d.).

- 1-boc Piperazine - lifechem pharma. (n.d.).

- US2861994A - Preparation of 2,5-dimethylpiperazine - Google Patents. (n.d.).

- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. (2020).

- 2,5-Dimethylpiperazine Synthesis from Isopropanolamine. (n.d.).

- Product information, (2R,5R)-tert-Butyl 2,5-diMethylpiperazine-1-carboxylate hydrochloride. (n.d.).

- (3S,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate| CAS No:129779-30-2. (n.d.). ZaiQi Bio-Tech.

- tert-butyl (2R,5S)-4-(chlorosulfonyl)-2,5-dimethylpiperazine-1-carboxylate - Vulcanchem. (n.d.).

- Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations - Organic Chemistry Portal. (2023).

- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024).

- CN108033931B - Synthesis method of N-Boc piperazine - Google Patents. (n.d.).

- tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate hydrochloride - ChemicalBook. (n.d.).

- SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. (n.d.).

- (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate - MySkinRecipes. (n.d.).

- TERT-BUTYL(2R,5S)-2,5-DIMETHYLPIPERAZINE-1-CARBOXYLATE - ChemBK. (2024).

- Supporting Information. (n.d.).

- t-Butyl(2R,5S)-2,5-dimethylpiperazine-1-carboxylate | 194032-41-2 - ChemicalBook. (2025).

- (2s,5s)-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester - ChemicalBook. (n.d.).

- US20130116245A1 - Alkylated piperazine compounds - Google Patents. (n.d.).

- Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC - NIH. (n.d.).

- (2S,5R)-2,5-DIMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 548762-66-9 - ChemicalBook. (2025).

- tert-Butyl 2,2-dimethylpiperazine-1-carboxylate, CAS No. 674792-07-5 - iChemical. (n.d.).

- A Short and Modular Approach towards 3,5-Disubstituted Indolizidine Alkaloids - Supporting Information. (2016). The Royal Society of Chemistry.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (n.d.).

- 169447-70-5|(S)-tert-Butyl 2-methylpiperazine-1-carboxylate - BLDpharm. (n.d.).

- Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate - ResearchGate. (2012).

- tert-Butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate hydrochloride, 98+%. (n.d.).

- tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem. (n.d.).

- Tert-butyl Piperazine-1-carboxylate Hydrochloride | C9H19ClN2O2 - PubChem. (n.d.).

Sources

- 1. petalheadexim.com [petalheadexim.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]

- 3. (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate [myskinrecipes.com]

- 4. pschemicals.com [pschemicals.com]

- 5. (3S,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate| CAS No:129779-30-2|ZaiQi Bio-Tech [chemzq.com]

- 6. (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate - [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. lab-chemicals.com [lab-chemicals.com]

- 9. Page loading... [guidechem.com]

- 10. t-Butyl(2R,5S)-2,5-dimethylpiperazine-1-carboxylate | 194032-41-2 [amp.chemicalbook.com]

- 11. t-Butyl(2R,5S)-2,5-dimethylpiperazine-1-carboxylate | 194032-41-2 [chemicalbook.com]

- 12. (2S,5R)-2,5-DIMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 548762-66-9 [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. US2861994A - Preparation of 2,5-dimethylpiperazine - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Page loading... [guidechem.com]

- 17. researchgate.net [researchgate.net]

- 18. macmillan.princeton.edu [macmillan.princeton.edu]

- 19. lifechempharma.com [lifechempharma.com]

- 20. tert-butyl (2R,5S)-4-(chlorosulfonyl)-2,5-dimethylpiperazine-1-carboxylate () for sale [vulcanchem.com]

- 21. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]

The Strategic Emergence of a Chiral Scaffold: A Technical Guide to tert-Butyl 2,5-Dimethylpiperazine-1-carboxylate

Foreword: The Unsung Hero of Stereoselective Synthesis

In the intricate world of medicinal chemistry, the journey from a promising lead compound to a clinically viable drug is often paved with chiral building blocks. These molecules, with their precise three-dimensional arrangements, are the architects of specificity, enabling compounds to interact with biological targets with high affinity and selectivity. Among these crucial scaffolds, tert-Butyl 2,5-dimethylpiperazine-1-carboxylate has emerged as a cornerstone for the synthesis of complex, stereochemically defined pharmaceuticals. This guide provides an in-depth exploration of its discovery, the evolution of its synthesis, and its strategic application in modern drug development, offering researchers and scientists a comprehensive technical resource.

Genesis of a Versatile Intermediate: A Historical Perspective

The history of this compound is not one of a singular, dramatic discovery but rather a story of gradual evolution, driven by the ever-present need for enantiomerically pure piperazine derivatives in drug discovery. The piperazine ring itself is a well-established pharmacophore, present in a multitude of approved drugs.[1] However, the introduction of stereocenters, as in the 2,5-dimethylpiperazine core, presented significant synthetic challenges.

Early approaches to chiral piperazines often relied on the cyclization of chiral amino acid precursors, such as alanine, to form diketopiperazines, which could then be reduced.[2] While effective, these methods could sometimes lead to racemization under harsh reduction conditions. The advent of asymmetric synthesis techniques provided more direct and controllable routes. A significant advancement in the synthesis of enantiopure piperazines came with the development of asymmetric lithiation-trapping of N-Boc protected piperazines.[3][4][5] This methodology allowed for the direct functionalization of the piperazine ring with high stereocontrol, paving the way for the efficient synthesis of a wide array of chiral derivatives, including the 2,5-dimethyl substituted variants.

The introduction of the tert-butoxycarbonyl (Boc) protecting group was a critical step in enhancing the utility of the 2,5-dimethylpiperazine scaffold. The Boc group offers several advantages: it deactivates one of the piperazine nitrogens, allowing for selective functionalization of the other, and its steric bulk can influence the stereochemical outcome of subsequent reactions.[6] Furthermore, it is stable under a variety of reaction conditions yet can be readily removed under mild acidic conditions, making it an ideal protecting group for multi-step syntheses.

The Art of Synthesis: Crafting Stereochemical Purity

The synthesis of this compound, particularly its chiral isomers, is a testament to the ingenuity of modern organic chemistry. Several strategies have been developed, each with its own merits and applications.

Pathway I: From Chiral Amino Acids

One of the foundational approaches begins with readily available chiral amino acids, such as L-alanine. This method leverages the inherent chirality of the starting material to construct the stereocenters of the piperazine ring.

Experimental Protocol: Synthesis of (2R, 5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

-

Step 1: Dimerization and Diketopiperazine Formation: L-alanine methyl ester hydrochloride is treated with a base to facilitate the cyclodimerization, forming (3R,6S)-3,6-dimethylpiperazine-2,5-dione.

-

Step 2: Reduction of the Diketopiperazine: The formed diketopiperazine is then reduced to the corresponding (2R,5S)-1-benzyl-2,5-dimethylpiperazine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an inert solvent such as tetrahydrofuran (THF).[2] The benzyl group serves as a protecting group for one of the nitrogen atoms.

-

Step 3: N-Boc Protection: The secondary amine of the resulting piperazine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.[2]

-

Step 4: Deprotection of the Benzyl Group: The N-benzyl group is subsequently removed via catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst, to yield the final product, (2R,5S)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate.[2]

Causality in Experimental Choices:

-

LiAlH₄: This potent reducing agent is necessary for the complete reduction of both amide bonds in the diketopiperazine.

-

Benzyl Protecting Group: The benzyl group is chosen for its stability under the basic conditions of the Boc protection step and its facile removal via hydrogenation, which is orthogonal to the acid-labile Boc group.

-

Boc₂O: Di-tert-butyl dicarbonate is the standard reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).

Diagram of Synthetic Pathway I